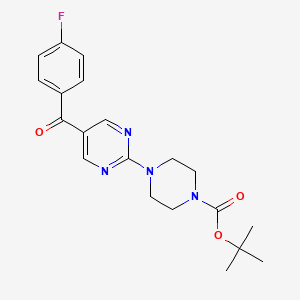









|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][C:5]([N:8]2[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]2)=[N:6][CH:7]=1.[Li]CCCC.[F:26][C:27]1[CH:38]=[CH:37][C:30]([C:31](N(OC)C)=[O:32])=[CH:29][CH:28]=1>C1COCC1>[F:26][C:27]1[CH:38]=[CH:37][C:30]([C:31]([C:2]2[CH:3]=[N:4][C:5]([N:8]3[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]3)=[N:6][CH:7]=2)=[O:32])=[CH:29][CH:28]=1
|


|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C(=O)N(C)OC)C=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at −78° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at −78° C.
|
|
Type
|
STIRRING
|
|
Details
|
After stirred at −78° C. for another 2 h
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was quenched with saturated aqueous NH4Cl (250 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (200 mL*3)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with propan-2-ol (150 mL)
|
|
Type
|
STIRRING
|
|
Details
|
stirred at RT for 30 mins
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected via filtration
|
|
Type
|
WASH
|
|
Details
|
washed with propan-2-ol (100 mL) and petroleum ether (300 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C(=O)C=2C=NC(=NC2)N2CCN(CC2)C(=O)OC(C)(C)C)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26 g | |
| YIELD: PERCENTYIELD | 46% | |
| YIELD: CALCULATEDPERCENTYIELD | 46% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |